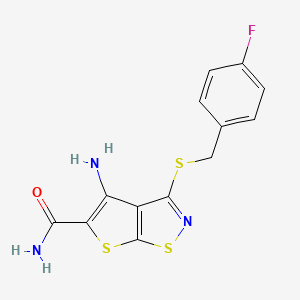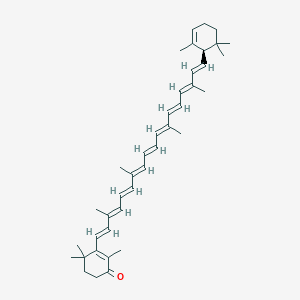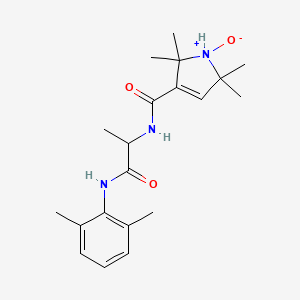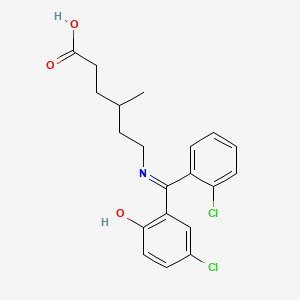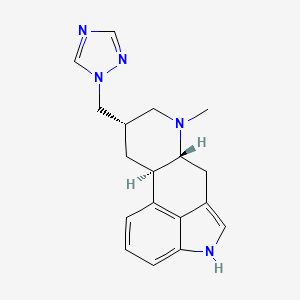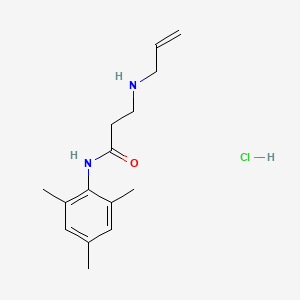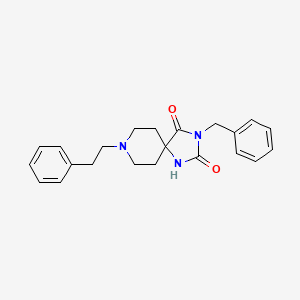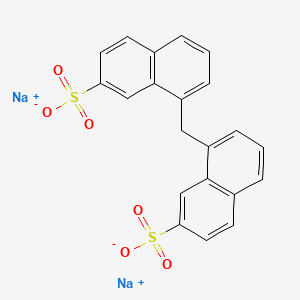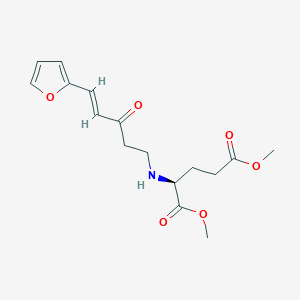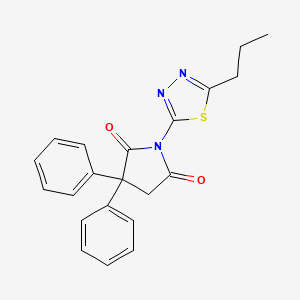
Benzylidene dimethoxydimethylindanone, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene dimethoxydimethylindanone, (E)-, typically involves the condensation of 5,6-dimethoxy-3,3-dimethylindan-1-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the (E)-isomer through an aldol condensation reaction .
Industrial Production Methods
In industrial settings, the production of Benzylidene dimethoxydimethylindanone, (E)-, can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzylidene dimethoxydimethylindanone, (E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzylidene dimethoxydimethylindanone, (E)-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects in treating skin conditions and other ailments.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its protective properties against environmental stressors
Mecanismo De Acción
Benzylidene dimethoxydimethylindanone, (E)-, exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding inhibits the activation of AhR by environmental pollutants, thereby reducing the release of proinflammatory cytokines and matrix metalloproteinases. This mechanism helps protect the skin from damage caused by pollutants and UV radiation .
Comparación Con Compuestos Similares
Similar Compounds
Benzylidene dimethoxyindanone: Similar structure but lacks the dimethyl groups.
Dimethoxybenzylideneindanone: Similar structure but with variations in the position of methoxy groups.
Uniqueness
Benzylidene dimethoxydimethylindanone, (E)-, is unique due to its specific combination of methoxy and dimethyl groups, which confer distinct chemical and biological properties. Its ability to act as an AhR antagonist sets it apart from other similar compounds .
Propiedades
Número CAS |
924627-52-1 |
|---|---|
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-5,6-dimethoxy-3,3-dimethylinden-1-one |
InChI |
InChI=1S/C20H20O3/c1-20(2)15-12-18(23-4)17(22-3)11-14(15)19(21)16(20)10-13-8-6-5-7-9-13/h5-12H,1-4H3/b16-10- |
Clave InChI |
HBYIQDKCUUZHBO-YBEGLDIGSA-N |
SMILES isomérico |
CC\1(C2=CC(=C(C=C2C(=O)/C1=C/C3=CC=CC=C3)OC)OC)C |
SMILES canónico |
CC1(C2=CC(=C(C=C2C(=O)C1=CC3=CC=CC=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



